molecular formula C19H22N2O4S B5149779 N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide

N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B5149779
M. Wt: 374.5 g/mol
InChI Key: UGWCASVPMDVUQK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety, making it a subject of interest for chemists and pharmacologists.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(20-15-6-4-5-7-15)14-25-17-10-12-18(13-11-17)26(23,24)21-16-8-2-1-3-9-16/h1-3,8-13,15,21H,4-7,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWCASVPMDVUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves the reaction of cyclopentylamine with 4-(phenylsulfamoyl)phenol, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[4-(methoxyphenyl)phenoxy]acetamide
  • 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides

Uniqueness

N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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